molecular formula C12H18O2 B106706 Suspensolide CAS No. 111351-08-7

Suspensolide

Cat. No.: B106706
CAS No.: 111351-08-7
M. Wt: 194.27 g/mol
InChI Key: RVKDTQISXMBQEU-XNFNPUBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of suspensolide involves several key steps, including metallometallation, carboalumination, and cupration reactions. One of the synthetic routes begins with the stannylzincation of a protected alkynyl alcohol, producing a trisubstituted alkene and an allylic alcohol. This is followed by methylalumination of an additional alkyne to generate the second alkene. The required homoallylic alcohol is produced via alanate opening of ethylene oxide . The two synthons generated from these processes are subsequently coupled using higher-order cuprate chemistry. The final step involves the oxidation of the homoallylic alcohol to an aldehyde, and then to the carboxylic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a foundation for potential large-scale production. The use of metallometallation and cupration reactions suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized reagents.

Chemical Reactions Analysis

Types of Reactions

Suspensolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted alcohols .

Scientific Research Applications

Suspensolide has several scientific research applications:

Mechanism of Action

The mechanism of action of suspensolide as a sex pheromone involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral changes in the insect . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Suspensolide can be compared with other macrolide compounds, such as:

This compound’s uniqueness lies in its specific role as a sex pheromone for the Caribbean fruit fly and its distinct chemical structure, which includes two tri-substituted alkenes and both allylic and homoallylic alcohols .

Properties

IUPAC Name

(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKDTQISXMBQEU-XNFNPUBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)OCC=C(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC(=O)OC/C=C(\CCC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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